molecular formula C24H21BN9O3Tl B573816 Thallium hydrotris[3-(2-pyridyl)pyrazol-1-YL]borate CAS No. 165257-90-9

Thallium hydrotris[3-(2-pyridyl)pyrazol-1-YL]borate

Cat. No.: B573816
CAS No.: 165257-90-9
M. Wt: 698.682
InChI Key: WXNSHYLSEWIKQK-UHFFFAOYSA-N
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Description

Thallium hydrotris[3-(2-pyridyl)pyrazol-1-yl]borate is a coordination compound that belongs to the family of poly(pyrazolyl)borate ligandsThey are characterized by their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry .

Scientific Research Applications

Thallium hydrotris[3-(2-pyridyl)pyrazol-1-yl]borate has several scientific research applications, including:

Safety and Hazards

“Thallium hydrotris[3-(2-pyridyl)pyrazol-1-YL]borate” is considered hazardous. It’s fatal if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure . It’s recommended to handle this compound with appropriate safety measures, including using respiratory protection and avoiding dust formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thallium hydrotris[3-(2-pyridyl)pyrazol-1-yl]borate typically involves the reaction of a pyrazole derivative with a boron source in the presence of a thallium salt. One common method involves the reaction of a high excess of the desired pyrazole derivative with a metal borohydride in the absence of solvent. This method, however, has drawbacks such as difficult control of reaction stoichiometry and hazardous evolution of hydrogen gas under high temperature conditions .

Industrial Production Methods

the optimized conditions for laboratory synthesis, such as the use of dichloroborane dimethylsulfide complex (BHCl2·SMe2) as the boron source and 3-tert-butylpyrazole as the standard azaheterocycle, can be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Thallium hydrotris[3-(2-pyridyl)pyrazol-1-yl]borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include haloboranes and pyrazolides. The reactions are typically carried out under mild conditions to ensure the stability of the compound .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with haloboranes can yield various poly(pyrazolyl)borate complexes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to thallium hydrotris[3-(2-pyridyl)pyrazol-1-yl]borate include:

Uniqueness

This compound is unique due to its specific combination of pyrazolyl and pyridyl groups, which provide a balance of electronic and steric properties. This makes it particularly effective in forming stable complexes with a wide range of metal ions, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

boric acid;tris(3-pyridin-2-ylpyrazol-1-yl)thallane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H6N3.BH3O3.Tl/c3*1-2-5-9-7(3-1)8-4-6-10-11-8;2-1(3)4;/h3*1-6H;2-4H;/q3*-1;;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNSHYLSEWIKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(O)(O)O.C1=CC=NC(=C1)C2=NN(C=C2)[Tl](N3C=CC(=N3)C4=CC=CC=N4)N5C=CC(=N5)C6=CC=CC=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BN9O3Tl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

698.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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